3-(Difluoromethoxy)-4-hydroxybenzaldehyde

PDE4 inhibition structure-activity relationship drug discovery

Procure 3-(Difluoromethoxy)-4-hydroxybenzaldehyde as the validated starting aldehyde for PDE4 inhibitor synthesis (e.g., Roflumilast). This 98% purity grade ensures precise construction of the 3-difluoromethoxy-4-hydroxybenzaldehyde scaffold critical for PDE4D isoform selectivity, verified by 68.3% total yield benchmarks. Available as a certified reference standard (Roflumilast Impurity M) with UNII 53643JP6SR for regulatory HPLC method validation. For research and cGMP use.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 53173-70-9
Cat. No. B143670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-4-hydroxybenzaldehyde
CAS53173-70-9
Synonyms3-(Difluoromethoxy)-4-hydroxybenzaldehyde;  α,α-Difluorovanillin; 
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)OC(F)F)O
InChIInChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H
InChIKeyBQWJKJOZIXNRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9): A Key Roflumilast Intermediate with Defined PDE4D Selectivity


3-(Difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9) is a difluoromethoxy‑substituted hydroxybenzaldehyde that serves as a critical intermediate in the synthesis of phosphodiesterase‑4 (PDE4) inhibitors, most notably roflumilast . The compound features a difluoromethoxy (-OCF₂H) group at the 3‑position and a hydroxyl group at the 4‑position, imparting distinct physicochemical properties that are exploited in the construction of selective PDE4 inhibitors [1]. It is also classified as Roflumilast Impurity M and carries the UNII identifier 53643JP6SR for regulatory tracking [2].

Why Regioisomeric Analogs Cannot Substitute for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde in PDE4 Inhibitor Synthesis


Substituting 3-(difluoromethoxy)-4-hydroxybenzaldehyde with its regioisomer 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1) leads to a fundamentally different substitution pattern on the aromatic ring. This positional swap alters the orientation of the aldehyde and hydroxyl groups relative to the difluoromethoxy moiety, thereby changing the geometry and electronic properties of the intermediate. Such differences affect both the synthetic pathway—requiring alternative O‑alkylation or oxidation conditions—and the downstream biological activity of the final PDE4 inhibitor [1]. Moreover, replacing the difluoromethoxy group with a methoxy group (as in 3-methoxy-4-hydroxybenzaldehyde) results in a significant loss of PDE4D inhibitory potency and isoform selectivity [2].

Quantitative Differentiation of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde Against Closest Analogs


PDE4D Isoform Selectivity Superior to Methoxy-Containing Analogs

In a series of selective PDE4D inhibitors, replacement of a 3‑methoxy group with a 3‑difluoromethoxy isosteric moiety conferred complete inactivity against PDE4A4, PDE4B2, and PDE4C2 isoforms while retaining PDE4D3 inhibitory activity [1]. This contrasts sharply with the non‑fluorinated methoxy analogs, which generally lack such isoform selectivity and may exhibit off‑target activity [2].

PDE4 inhibition structure-activity relationship drug discovery

Synthetic Yield for Roflumilast via 3‑(Difluoromethoxy)‑4‑hydroxybenzaldehyde Route

A patented process for roflumilast that employs 3‑(difluoromethoxy)‑4‑hydroxybenzaldehyde as the starting aldehyde achieves a total yield of up to 68.3% with a final product purity of 99.2% when sodium hydroxide is used as the base in the last step [1]. This is a documented industrial‑scale yield that provides a quantifiable benchmark for procurement decisions.

process chemistry roflumilast synthesis industrial yield

Higher Commercial Purity (98%) Versus Regioisomeric Analog (95%)

Commercial suppliers offer 3‑(difluoromethoxy)‑4‑hydroxybenzaldehyde at 98% purity (HPLC) , whereas the regioisomer 4‑(difluoromethoxy)‑3‑hydroxybenzaldehyde is predominantly available at 95% purity . This 3‑percentage‑point purity difference is material when the compound is used as a starting material for GMP synthesis, where higher purity reduces the burden of impurity carry‑over and simplifies downstream purification.

quality control impurity profiling pharmaceutical intermediate

Regulatory Differentiation: Unique UNII Assigned for Tracking

3‑(Difluoromethoxy)‑4‑hydroxybenzaldehyde has been assigned the Unique Ingredient Identifier (UNII) 53643JP6SR [1]. This assignment enables unambiguous tracking of the substance across FDA‑regulated drug applications, supply chains, and pharmacovigilance systems. In contrast, the regioisomer 4‑(difluoromethoxy)‑3‑hydroxybenzaldehyde does not currently have a widely recognized UNII, limiting its use in formal regulatory submissions.

regulatory affairs pharmaceutical quality supply chain integrity

Evidence‑Based Application Scenarios for 3‑(Difluoromethoxy)‑4‑hydroxybenzaldehyde (CAS 53173‑70‑9)


GMP Synthesis of Roflumilast and Related PDE4 Inhibitors

Procure 3‑(difluoromethoxy)‑4‑hydroxybenzaldehyde as the starting aldehyde for roflumilast synthesis. The documented total yield of 68.3% and final purity of 99.2% [1] provide a validated process benchmark, while the 98% starting purity minimizes the introduction of impurities that could complicate later purification steps. The assigned UNII 53643JP6SR [2] further supports regulatory filings and supply chain traceability in cGMP environments.

Design of PDE4D‑Selective Inhibitors for CNS and Inflammatory Diseases

Use this intermediate to install the 3‑difluoromethoxy‑4‑hydroxybenzaldehyde scaffold into PDE4 inhibitor cores. The difluoromethoxy group confers isoform selectivity—inactive against PDE4A4, B2, and C2 while retaining PDE4D3 activity [1]—whereas the non‑fluorinated methoxy analog shows broad, non‑selective inhibition . This selectivity profile is critical for developing next‑generation PDE4D inhibitors with reduced emetic and CNS side effects.

Analytical Reference Standard and Impurity Profiling

Employ 3‑(difluoromethoxy)‑4‑hydroxybenzaldehyde as a certified reference standard (Roflumilast Impurity M) for HPLC method development and validation [1]. The compound's 98% purity and well‑characterized structure (¹H NMR, ¹³C NMR, HR‑MS) [2] make it suitable for quantifying this specific impurity in roflumilast drug substance and for stability‑indicating assays.

Medicinal Chemistry SAR Exploration of Difluoromethoxy Bioisosteres

Incorporate the 3‑difluoromethoxy‑4‑hydroxybenzaldehyde fragment into lead series as a methoxy bioisostere. The replacement of a methoxy group with a difluoromethoxy group has been shown to improve PDE4 inhibitory activity and increase selectivity >100‑fold [1]. This building block allows systematic exploration of fluorinated isosteres without requiring de novo synthesis of the difluoromethoxy aromatic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.